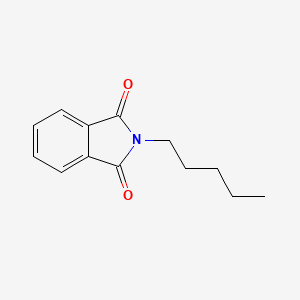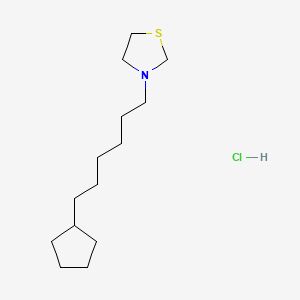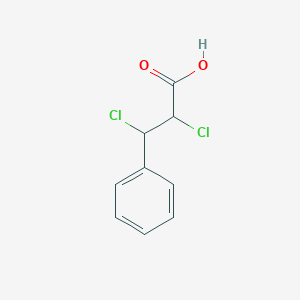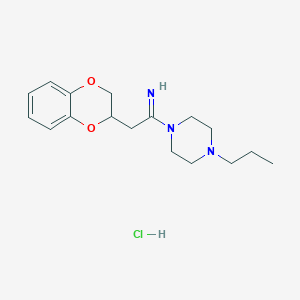
Propane-1,2,3-triyl tris(4-nitrobenzoate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- It is also referred to as glycerol triheptanoate .
- The compound consists of three heptanoate (C7H14O2) groups attached to a glycerol backbone.
- Glycerol, also known as glycerin, is a triol (three hydroxyl groups) commonly found in fats and oils.
Propane-1,2,3-triyl tris(4-nitrobenzoate): is a chemical compound with the molecular formula C24H44O6 and a molecular weight of approximately 428.6 g/mol .
Preparation Methods
- The synthetic preparation of propane-1,2,3-triyl tris(4-nitrobenzoate) involves the reaction of glycerol with heptanoic acid (or its derivatives) under specific conditions.
- One method involves the esterification of glycerol with heptanoic acid using acid catalysts. The reaction proceeds as follows:
Glycerol + 3 Heptanoic Acid → Propane-1,2,3-triyl tris(4-nitrobenzoate) + 3 Water - Industrial production methods may vary, but the basic principle remains the same.
Chemical Reactions Analysis
- Common reagents include acids (for esterification), bases (for hydrolysis), and reducing agents (for nitro group reduction).
- Major products depend on the specific reaction conditions.
Propane-1,2,3-triyl tris(4-nitrobenzoate): can undergo various reactions:
Scientific Research Applications
Chemistry: Used as a model compound for studying esterification reactions.
Biology: Investigated for its potential as a biofuel precursor.
Medicine: Limited research, but its properties may have pharmaceutical applications.
Industry: Used in the synthesis of specialty chemicals.
Mechanism of Action
- The compound’s mechanism of action depends on its specific application.
- For biofuel production, it serves as a precursor for biodiesel.
- In pharmaceutical research, it may interact with cellular membranes or metabolic pathways.
Comparison with Similar Compounds
- Similar compounds include other glycerol esters, but few have three identical ester groups.
Propane-1,2,3-triyl tris(4-nitrobenzoate): is unique due to its triester structure.
Remember that this compound’s detailed biological effects and specific targets may require further investigation.
Properties
CAS No. |
73157-07-0 |
|---|---|
Molecular Formula |
C24H17N3O12 |
Molecular Weight |
539.4 g/mol |
IUPAC Name |
2,3-bis[(4-nitrobenzoyl)oxy]propyl 4-nitrobenzoate |
InChI |
InChI=1S/C24H17N3O12/c28-22(15-1-7-18(8-2-15)25(31)32)37-13-21(39-24(30)17-5-11-20(12-6-17)27(35)36)14-38-23(29)16-3-9-19(10-4-16)26(33)34/h1-12,21H,13-14H2 |
InChI Key |
JTDQKMBDXMZMNX-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC=C1C(=O)OCC(COC(=O)C2=CC=C(C=C2)[N+](=O)[O-])OC(=O)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![allyl 2-[3-(4-butoxybenzoyl)-4-hydroxy-2-(3-methoxyphenyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B12004987.png)


![(5S,8R,9S,10S,13S,14S,17R)-10,13-dimethylspiro[2,4,5,6,7,8,9,11,12,14,15,16-dodecahydro-1H-cyclopenta[a]phenanthrene-17,5'-oxolane]-2',3-dione](/img/structure/B12004997.png)

![2-{[4-amino-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(9-ethyl-9H-carbazol-3-yl)acetamide](/img/structure/B12005006.png)
![Ethyl 2-((1,3-diphenyl-1H-pyrazol-4-yl)methylene)-7-methyl-5-(4-(methylthio)phenyl)-3-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B12005014.png)

![2-({5-[(2,4-dichlorophenoxy)methyl]-4-(2-methylphenyl)-4H-1,2,4-triazol-3-yl}sulfanyl)-1-(4-methylphenyl)ethanone](/img/structure/B12005025.png)

![2-methyl-7,8,9,10-tetrahydropyrimido[1,2-a]azepin-4(6H)-one](/img/structure/B12005038.png)
![2-[(4-ethyl-5-phenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-1-(4-nitrophenyl)ethylidene]acetohydrazide](/img/structure/B12005046.png)

![Ethyl (5-(4-methylstyryl)-1H-benzo[d]imidazol-2-yl)carbamate](/img/structure/B12005063.png)
